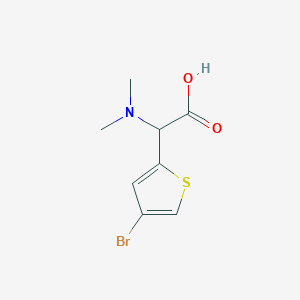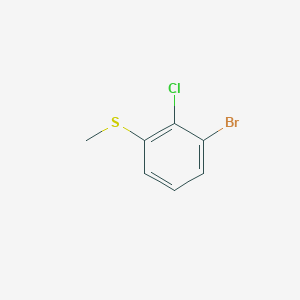![molecular formula C14H33NO3Si B6327476 N-[3-(Trimethoxysilyl)propyl]octan-1-amine CAS No. 89130-62-1](/img/structure/B6327476.png)
N-[3-(Trimethoxysilyl)propyl]octan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Trimethoxysilyl)propyl]octan-1-amine is an organosilane compound with the molecular formula C14H33NO3Si. It is a versatile chemical used in various industrial and scientific applications due to its unique properties, such as its ability to form strong bonds with both organic and inorganic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[3-(Trimethoxysilyl)propyl]octan-1-amine can be synthesized through the reaction of 3-chloropropyltrimethoxysilane with octylamine. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Trimethoxysilyl)propyl]octan-1-amine undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Hydrolysis: Produces silanol derivatives.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted amines.
Aplicaciones Científicas De Investigación
N-[3-(Trimethoxysilyl)propyl]octan-1-amine is widely used in scientific research due to its ability to modify surfaces and enhance material properties. Some key applications include:
Surface Modification: Used to functionalize surfaces of materials like silica, glass, and metals to improve adhesion and compatibility.
Nanotechnology: Employed in the functionalization of nanoparticles and carbon nanotubes to enhance their dispersion and stability.
Biomedical Research: Utilized in the development of drug delivery systems and biocompatible coatings.
Polymer Chemistry: Acts as a coupling agent in the synthesis of composite materials, improving mechanical and thermal properties
Mecanismo De Acción
The mechanism of action of N-[3-(Trimethoxysilyl)propyl]octan-1-amine involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with both organic and inorganic substrates, enhancing the material’s properties. The amine group can also interact with various functional groups, facilitating further chemical modifications .
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- 3-(Trimethoxysilyl)propyl methacrylate
- Trimethoxy[3-(methylamino)propyl]silane
Uniqueness
N-[3-(Trimethoxysilyl)propyl]octan-1-amine is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its compatibility with organic materials. This makes it particularly useful in applications requiring strong adhesion and improved mechanical properties .
Propiedades
IUPAC Name |
N-(3-trimethoxysilylpropyl)octan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H33NO3Si/c1-5-6-7-8-9-10-12-15-13-11-14-19(16-2,17-3)18-4/h15H,5-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZKFSFZWCXHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCCC[Si](OC)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H33NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604532 |
Source


|
| Record name | N-[3-(Trimethoxysilyl)propyl]octan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89130-62-1 |
Source


|
| Record name | N-[3-(Trimethoxysilyl)propyl]octan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)













